molecular formula C12H19BrN2O B2439375 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856019-37-8

4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2439375
CAS RN: 1856019-37-8
M. Wt: 287.201
InChI Key: HIXAISJCFPVXOS-UHFFFAOYSA-N
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Description

4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3) and has been shown to have promising effects in the treatment of various diseases, including Alzheimer's, diabetes, and cancer.

Scientific Research Applications

Synthesis and Functionalization

4-bromo-1H-pyrazoles, including derivatives like 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole, are valuable in organic synthesis. They serve as starting materials for further functionalization, such as metalation reactions and transition-metal-catalyzed cross-coupling reactions, offering pathways to a wide range of organic compounds. A study by Kleizienė et al. (2009) on a similar compound highlights the use of bromo(hetero)arenes in such reactions (Kleizienė et al., 2009).

Antimicrobial and Antifungal Activities

Compounds in the 4-bromo-1H-pyrazole family have been evaluated for their antimicrobial properties. Pundeer et al. (2013) synthesized derivatives that showed significant antibacterial and antifungal activities (Pundeer et al., 2013).

Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives from 4-bromo-1H-pyrazoles is an area of interest. Farag et al. (2008) utilized such compounds as synthons for creating phenylpyrazoles with notable antimicrobial properties (Farag et al., 2008).

Catalysis and Chemical Reactions

In chemical synthesis, 4-bromo-1H-pyrazoles are used as intermediates in catalyzed reactions. Studies by Martins et al. (2013) and Prabakaran et al. (2012) explore their use in various synthetic routes, demonstrating their versatility in organic chemistry (Martins et al., 2013); (Prabakaran et al., 2012).

Crystal Structure Analysis

The study of crystal structures of 4-bromo-1H-pyrazoles provides insights into their chemical behavior and potential applications. Trofimenko et al. (2007) investigated the tautomerism of such compounds, which is crucial for understanding their reactivity and properties (Trofimenko et al., 2007).

properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXAISJCFPVXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole

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